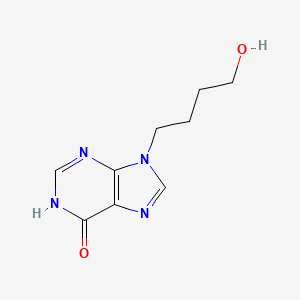

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(4-hydroxybutyl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-4-2-1-3-13-6-12-7-8(13)10-5-11-9(7)15/h5-6,14H,1-4H2,(H,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSXNLDTQTFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327027 | |

| Record name | NSC627015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87063-67-0 | |

| Record name | NSC627015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 9 4 Hydroxybutyl 1h Purin 6 9h One

Established and Novel Approaches for Purinone Core Synthesis

The purinone core, chemically known as 1H-purin-6(9H)-one or hypoxanthine (B114508), is a fundamental scaffold in medicinal chemistry. wikipedia.org Its synthesis has been approached through various methodologies, ranging from classical organic reactions to modern enzymatic and solid-phase techniques.

A cornerstone in purine (B94841) chemistry is the Traube purine synthesis , a classical and versatile method for constructing the purine ring system. youtube.comyoutube.com This approach typically involves the condensation of a substituted pyrimidine (B1678525) with a source of the C8 carbon, often formic acid or a derivative, to form the fused imidazole (B134444) ring. For the synthesis of the hypoxanthine core, a 4,5-diaminopyrimidine (B145471) derivative is a common starting material. The reaction proceeds through the cyclization of an intermediate formylamino-pyrimidine, leading to the formation of the purinone structure.

More contemporary approaches have focused on improving efficiency, yield, and substrate scope. Novel synthetic methods include solid-phase synthesis, which allows for the high-throughput generation of purine analogs by anchoring intermediates to a resin support and sequentially adding building blocks. nih.govwikipedia.org This method simplifies purification and allows for combinatorial approaches to drug discovery.

Furthermore, enzymatic synthesis has emerged as a powerful tool for the construction of purine nucleosides and their bases. nih.govnih.govresearchgate.net Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can catalyze the formation of inosine (B1671953) monophosphate (IMP) from hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.org While primarily a biological process, these enzymatic pathways offer high chemo- and regioselectivity under mild conditions, inspiring biocatalytic approaches in synthetic chemistry. nih.gov The de novo synthesis of purines in biological systems, a complex pathway involving multiple enzymatic steps, also provides a blueprint for chemoenzymatic strategies. nih.govrsc.org

Strategies for Regioselective N9-Alkylation with Hydroxybutyl Moieties

A critical step in the synthesis of 9-(4-hydroxybutyl)-1H-purin-6(9H)-one is the regioselective alkylation of the purinone core at the N9 position. The purine ring system presents multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential challenges in achieving the desired regioselectivity.

Direct Alkylation Methods

Direct alkylation of the purinone core with a suitable 4-hydroxybutylating agent, such as 4-bromobutanol or a protected derivative, is a common strategy. youtube.com However, this approach often yields a mixture of N9 and N7 isomers, with the N9 isomer typically being the major product due to its thermodynamic stability. researchgate.netrsc.org The ratio of these isomers can be influenced by various factors, including the nature of the base, the solvent, and the reaction temperature. Microwave-assisted alkylation has been shown to improve regioselectivity and reduce reaction times in some cases. wikipedia.orgacs.org The use of specific catalysts or reaction conditions can help to steer the reaction towards the desired N9-alkylated product.

Protection and Deprotection Strategies for Hydroxyl Groups

To prevent undesired side reactions and improve the efficiency of the N9-alkylation, the hydroxyl group of the 4-hydroxybutyl moiety is often protected. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly employed as protecting groups due to their ease of installation and selective removal under mild conditions. youtube.comrsc.orgnih.gov

The protection step involves reacting the hydroxyl group of the alkylating agent (e.g., 4-bromobutanol) with a silyl chloride in the presence of a base. Once the N9-alkylation is complete, the silyl ether can be deprotected to reveal the free hydroxyl group. Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or acidic conditions are typically used for the deprotection of silyl ethers. rsc.orgnih.govaston.ac.ukresearchgate.net The choice of deprotection conditions depends on the stability of the rest of the molecule.

| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF in THF; Acetic acid | nih.gov |

| Triethylsilyl (TES) | TES-Cl, Pyridine | Formic acid in Methanol (B129727); HF-Pyridine | rsc.org |

| Trimethylsilyl (TMS) | TMS-Cl | Mild acid or fluoride | aston.ac.uk |

Advanced Synthetic Techniques for Purine Derivatives

Modern organic synthesis has introduced powerful catalytic methods that have been applied to the functionalization of purine derivatives, offering new avenues for creating complex molecules with high precision.

Rhodium(II)-Catalyzed Annulation Reactions

Rhodium(II)-catalyzed reactions have emerged as a valuable tool for the construction of heterocyclic systems, including those related to the purine scaffold. One notable application is the annulation of substituted imidazoles with alkynes. rsc.org This method allows for the construction of the fused ring system characteristic of purines through C-H activation and subsequent cyclization. While not a direct synthesis of the purinone core itself, this strategy provides a powerful means to access diversely substituted purine analogs by starting with a pre-functionalized imidazole precursor. The reaction typically proceeds with high regioselectivity, dictated by the directing groups on the imidazole ring. rsc.orgacs.orgnih.gov

| Imidazole Reactant | Alkyne Reactant | Catalyst | Product | Yield (%) | Reference |

| N-aryl imidazole | Diphenylacetylene | [RhCpCl2]2 | Fused Polycyclic Imidazole | 95 | rsc.org |

| 2-Aryl imidazole | Phenylacetylene | [Rh(III)] | Fused Imidazole Derivative | 89 | acs.org |

| N-aminopyrrole-derived hydrazone | Tolane | [CpRhCl2]2 | Pyrrolopyridazine | 90 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to modify the purine skeleton. nih.govresearchgate.netmdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of a wide variety of substituents at specific positions of the purine ring, typically at the C2, C6, or C8 positions. nih.govresearchgate.net For the synthesis of derivatives of this compound, a common strategy involves starting with a 6-chloropurine (B14466) derivative. The chloro group can be readily displaced by various nucleophiles or can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This approach provides a versatile platform for the late-stage functionalization of the purine core, enabling the synthesis of a diverse library of compounds. mdpi.com

| Purine Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine | MeZnI | (Ph3P)4Pd | 6-methyl-9-(β-d-ribofuranosyl)purine | 85 | nih.gov |

| 6-chloropurine | Phenylboronic acid | Pd(PPh3)4 | 6-phenylpurine | 92 | nih.gov |

| 6-iodopurine deoxyriboside | Ethynyl pseudo-nucleobase | Pd(PPh3)4/CuI | 6-alkynylated purine nucleoside | - | mdpi.com |

| 6-chloropurine | Isopropyl bromide (as alkyl source) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Ni(dtbbpy)Cl2 | 6-isopropylpurine | 75 | mdpi.com |

Enzymatic Synthesis Approaches to Purine Analogues

The biosynthesis and modification of purine analogues can be effectively achieved through enzymatic routes, which offer high specificity and operate under mild conditions. Key enzymes in the purine salvage pathway are often harnessed for these synthetic purposes. Purine nucleoside phosphorylase (PNP) is a pivotal enzyme that facilitates the reversible phosphorolysis of purine nucleosides to form the respective nucleobase and α-(deoxy)ribose-1-phosphate. mdpi.com This enzymatic reaction provides a powerful tool for the synthesis of various nucleoside analogs by combining different purine bases with sugar phosphate (B84403) derivatives. mdpi.comresearchgate.net

The metabolic pathways for purine analogues involve several key enzymatic transformations. nih.gov The initial activation of purine base analogues is often carried out by phosphoribosyl transferases. nih.gov For nucleoside analogues, phosphorylation is a critical step, catalyzed by enzymes such as deoxycytidine kinase and deoxyguanosine kinase. nih.gov The first phosphorylation to the monophosphate form is typically the rate-limiting step in the activation of deoxynucleoside analogues. nih.gov

Conversely, enzymes like adenosine (B11128) deaminase and purine nucleoside phosphorylase are also involved in the catabolism and inactivation of purine nucleoside analogues. nih.gov The entire de novo purine synthesis pathway is a complex, 11-step, enzyme-catalyzed process that constructs the purine ring from simple precursors, ultimately yielding inosine monophosphate (IMP), a central precursor for adenine (B156593) and guanine (B1146940) nucleotides. news-medical.net The strategic use of these enzymes allows for the generation of modified purines and their corresponding nucleosides. researchgate.net For example, vanillyl alcohol oxidase has been used in the enantioselective hydroxylation of 4-ethylphenol, demonstrating how enzymatic oxyfunctionalisation can be scaled up for multigram synthesis of chiral molecules. wur.nl

Generation of Structural Analogs and Homologs of this compound

The structural framework of this compound serves as a scaffold for the development of a wide array of analogues and homologs. These modifications are typically focused on the hydroxybutyl side chain or the purine ring system itself, aiming to explore the structure-activity relationships of this class of compounds. The generation of these derivatives employs various synthetic strategies, including direct chemical modification and the synthesis of isosteric replacements. chim.itnih.gov

Modifications of the Hydroxybutyl Side Chain

The 4-hydroxybutyl side chain at the N9 position is a common target for chemical modification to produce derivatives with altered properties. A prominent example is the antiviral agent Penciclovir (B1679225), which can be described as 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6(9H)-one. molport.com In this analogue, the butyl chain is further functionalized with a hydroxymethyl group.

Another modification strategy involves the esterification of the terminal hydroxyl group to create prodrugs. For instance, mono- and diesters of a related fluorinated purine analogue have been synthesized. nih.gov Treatment of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine with various acid anhydrides yielded a series of ester derivatives. nih.gov This approach highlights how modifying the side chain can be used to alter the physicochemical properties of the parent compound. nih.gov Further illustrating side-chain alteration, 9-(3,4-dioxopentyl)hypoxanthine (B13789268) was synthesized as an affinity label for purine nucleoside phosphorylase, demonstrating the introduction of reactive keto groups onto the side chain. nih.gov

| Parent Compound Class | Modification | Resulting Compound/Derivative | Reference |

|---|---|---|---|

| 9-(4-hydroxybutyl)purine analogues | Addition of a hydroxymethyl group to the butyl chain | Penciclovir (2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6(9H)-one) | molport.com |

| 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | Esterification with isobutyric anhydride | Monoisobutyrate ester | nih.gov |

| 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | Diesterification with acetic, propionic, or butyric anhydrides | Diester derivatives | nih.gov |

| Hypoxanthine | Attachment of a 3,4-dioxopentyl side chain at N9 | 9-(3,4-dioxopentyl)hypoxanthine | nih.gov |

Substitutions on the Purine Ring System (e.g., C2, C6, C8 positions)

Modifications to the purine ring are crucial for creating novel analogues. Substitutions at the C2, C6, and C8 positions have been extensively explored to develop compounds with specific biological activities.

C2-Position: Novel C2-substituted purine-based bisphosphonate inhibitors have been designed and evaluated. nih.gov

C6-Position: The C6 position is frequently modified. For example, 2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine was converted to its 6-fluoro analogue in 80% yield by treatment with potassium fluoride. nih.gov Similarly, reaction of a 6-chloropurine derivative with thiourea (B124793) can yield a 6-thiopurine derivative. nih.gov

C8-Position: The synthesis of 6,8,9-trisubstituted purine analogues has been reported, where a phenyl group is introduced at the C8 position of the purine ring. nih.gov

A notable example involves the synthesis of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, which features substitutions at both the C2 (amino) and C6 (fluoro) positions, in addition to a modified side chain. nih.gov These multi-substituted analogues demonstrate the chemical tractability of the purine scaffold.

| Position | Substituent | Example Compound Class | Reference |

|---|---|---|---|

| C2 | Amino | 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | nih.gov |

| C2 | Bisphosphonate-containing groups | C2-Pur-BP inhibitors | nih.gov |

| C6 | Fluoro | 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | nih.gov |

| C6 | Thio | 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine | nih.gov |

| C6 | Substituted phenyl piperazine (B1678402) | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | nih.gov |

| C8 | Phenoxyphenyl | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | nih.gov |

Isosteric and Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. mdpi.com This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties. In the context of purine analogues, the purine ring system itself can be replaced with other heterocyclic structures.

Pyrazolo[3,4-d]pyrimidines are a well-known class of purine isosteres and have been investigated as inhibitors of human geranylgeranyl pyrophosphate synthase. nih.gov Other examples include thieno- and thiazolo-pyrimidine compounds, which are considered isosteric with natural purine nucleosides and often exhibit strong fluorescence. researchgate.net The goal of such replacements is to create novel chemotypes that may possess improved properties, such as enhanced target selectivity or different metabolic profiles. nih.govmdpi.com These replacements can significantly alter molecular characteristics including size, shape, electron distribution, and lipophilicity. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing 9-substituted purine derivatives is highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and reaction time is essential for maximizing product yields and purity. researchgate.net An improved method for synthesizing 9-substituted hypoxanthine derivatives emphasizes an efficient and economical process that minimizes side reactions and simplifies purification. google.com

In one study, the synthesis of a xanthene derivative, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, was achieved in a 72% yield through a one-pot reaction at 90°C for 8 hours using aqueous citric acid. mdpi.comresearchgate.net For the synthesis of ester prodrugs of a penciclovir analogue, esterification using various acid anhydrides in DMF with a catalytic amount of DMAP resulted in high yields, particularly for diesters (87-99%). nih.gov

The use of automated continuous flow processes allows for systematic optimization of multiple variables. nih.gov In one such optimization, adjusting temperature, flow rates, and catalyst amounts increased a reaction yield from 65% to 98%. nih.gov Similarly, significant improvements in yield and stereoselectivity have been achieved in complex syntheses by employing specific chiral reagents and optimizing solvent systems and reaction times, boosting assay yields to between 64% and 82%. semanticscholar.orgnih.govresearchgate.net

| Reaction Type | Variables Optimized | Result | Reference |

|---|---|---|---|

| Synthesis of a pyrazolone (B3327878) derivative | Solvent, catalyst, reaction time | Yields varied from low to 85% depending on conditions. | researchgate.net |

| Multistep continuous flow synthesis | Temperature, flow rate, catalyst amount | Yield increased from 65% to 98%. | nih.gov |

| Fluorination of a 6-chloropurine analogue | Reagents (KF in DMF) | Achieved 80% yield. | nih.gov |

| Esterification of a purine analogue | Reagents (acid anhydride, DMAP) | Yields of 87-99% for diesters. | nih.gov |

| Asymmetric synthesis of Bedaquiline | Chiral reagents, solvent, reaction time | Achieved assay yields up to 82%. | semanticscholar.orgnih.gov |

| One-pot synthesis of a xanthene derivative | Temperature, time, catalyst (citric acid) | Achieved 72% yield. | mdpi.comresearchgate.net |

Molecular and Cellular Mechanism Investigations of 9 4 Hydroxybutyl 1h Purin 6 9h One and Its Analogs

Enzyme Modulation and Inhibition Profiles

The biological activity of purine (B94841) analogs is often attributed to their ability to modulate or inhibit the function of specific enzymes. This section details the known inhibitory profiles of 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one and its structural analogs against several key enzymes in purine metabolism.

Inhibition of Key Enzymes in Purine Metabolism Pathways

Purine metabolism is a complex network of pathways essential for the synthesis of nucleic acids and other vital molecules. The enzymes within these pathways are prime targets for therapeutic intervention.

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). mdpi.comnih.gov Its inhibition can lead to the depletion of guanine nucleotide pools, which is a strategy employed in immunosuppressive and antiviral therapies. mdpi.comscbt.com

While numerous purine analogs have been investigated as IMPDH inhibitors, specific inhibitory data for this compound against IMPDH is not extensively documented in the available scientific literature. However, the study of purine analogs provides a framework for understanding potential interactions. For instance, ribavirin, a guanosine (B1672433) analog, is phosphorylated intracellularly and inhibits IMPDH. nih.gov Mycophenolic acid is another potent, non-nucleoside inhibitor of IMPDH. scbt.com The inhibitory activity of purine analogs against IMPDH is highly dependent on the nature and position of substituents on the purine ring and the side chain. nih.gov

| Compound | Enzyme | Inhibition Data (IC50/Ki) | Notes |

|---|---|---|---|

| This compound | IMPDH | Data not available in reviewed literature | - |

| Ribavirin | IMPDH | - | A known purine analog inhibitor of IMPDH. nih.gov |

| Mycophenolic Acid | IMPDH | - | A potent non-nucleoside inhibitor of IMPDH. scbt.com |

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. nih.gov

Studies have investigated the inhibitory potential of various 9-substituted guanine analogs against PNP. One study reported the inhibitory activity of 9-(4-hydroxybutyl)guanine (B601343), a close analog of the subject compound, against PNP from various human tissues. The apparent inhibition constant (Ki) for 9-(4-hydroxybutyl)guanine against PNP from human erythrocytes was determined to be 52 µM. researchgate.net The same study also evaluated other acyclic guanosine analogs, demonstrating that the length and branching of the acyclic substituent are crucial for inhibitory activity. researchgate.net For example, 8-bromo-9-(3,4-dihydroxy-butyl)guanine was found to be a more potent PNP inhibitor. researchgate.net Another class of potent PNP inhibitors is the 8-amino-9-substituted guanines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

| Compound | Enzyme | Inhibition Data (Ki) | Source Tissue |

|---|---|---|---|

| 9-(4-Hydroxybutyl)guanine | PNP | 52 µM | Human Erythrocytes researchgate.net |

| 9-(3,4-Dihydroxybutyl)guanine | PNP | 21 µM | Human Erythrocytes researchgate.net |

| 8-Bromo-9-(3,4-dihydroxybutyl)guanine | PNP | 3.7 µM | Human Erythrocytes researchgate.net |

| 8-Amino-9-(2-thienylmethyl)guanine | PNP | 0.067 µM | Human nih.gov |

Phosphoribosylglycinamide formyltransferase (GART) is a crucial enzyme in the de novo purine biosynthesis pathway. patsnap.com It catalyzes the formylation of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). patsnap.com GART inhibitors are being investigated for their potential as anticancer agents. patsnap.com

There is no specific information available in the reviewed literature regarding the direct inhibition of GART by this compound or its close analogs. Research on GART inhibitors has primarily focused on folate analogs, such as lometrexol, which are potent inhibitors of this enzyme. acs.orgmdpi.com The development of purine-based inhibitors for GART is a less explored area.

| Compound | Enzyme | Inhibition Data (IC50/Ki) | Notes |

|---|---|---|---|

| This compound | GART | Data not available in reviewed literature | - |

| Lometrexol | GART | Ki of 60 nM | A potent folate analog inhibitor. acs.org |

Thymidine (B127349) kinase is an enzyme involved in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate. Viral thymidine kinases, such as that from Herpes Simplex Virus (HSV), have a broader substrate specificity than their human counterparts and are key targets for antiviral drugs. nih.govnih.gov

The N2-phenyl derivative of 9-(4-hydroxybutyl)guanine, namely 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), has been extensively studied as an inhibitor of HSV thymidine kinases. nih.govnih.govnih.govnih.gov HBPG is a competitive inhibitor with respect to the substrate thymidine for HSV-1 TK. nih.gov Interestingly, HBPG itself is also a substrate for HSV TKs. nih.gov Upon phosphorylation by viral TK, the resulting monophosphate (HBPG-MP) and triphosphate (HBPG-TP) are weak inhibitors of HSV-1 DNA polymerase, with IC50 values of 0.07 mM and 1.1 mM, respectively. nih.gov The inhibition of HSV-1 DNA polymerase by HBPG phosphates was found to be non-competitive with respect to dGTP, with Ki values of 90 µM for HBPG-MP and 800 µM for HBPG-TP. nih.gov

The structure-activity relationship of N2-phenylguanines as inhibitors of HSV thymidine kinases has been explored. It was found that compounds with hydrophobic, electron-attracting groups in the meta position of the phenyl ring were the most potent inhibitors of both HSV-1 and HSV-2 thymidine kinases. nih.gov

| Compound | Enzyme | Inhibition Data (IC50/Ki) | Notes |

|---|---|---|---|

| 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG) | HSV-1 Thymidine Kinase | Competitive inhibitor | Is also a substrate for the enzyme. nih.govnih.gov |

| HBPG-Monophosphate | HSV-1 DNA Polymerase | IC50 = 0.07 mM; Ki = 90 µM | Non-competitive with dGTP. nih.govnih.gov |

| HBPG-Triphosphate | HSV-1 DNA Polymerase | IC50 = 1.1 mM; Ki = 800 µM | Non-competitive with dGTP. nih.govnih.gov |

| N2-[m-(trifluoromethyl)phenyl]guanine | HSV-1 & HSV-2 Thymidine Kinase | IC50 = 0.1 µM | A potent inhibitor. nih.gov |

Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govpnas.orgyoutube.com Inhibition of XOR is a primary therapeutic strategy for the treatment of hyperuricemia and gout. nih.govyoutube.com

| Compound | Enzyme | Inhibition Data (IC50/Ki) | Notes |

|---|---|---|---|

| This compound | Xanthine Oxidoreductase | Data not available in reviewed literature | - |

| Allopurinol | Xanthine Oxidoreductase | - | A purine analog inhibitor. youtube.comnih.gov |

| Febuxostat (B1672324) | Xanthine Oxidoreductase | - | A non-purine inhibitor. nih.gov |

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available that directly investigates the molecular and cellular mechanisms of the chemical compound This compound in the context of the detailed outline provided.

The user's request specified a strict focus on this particular compound and its interactions as described in the following sections:

Structure Activity Relationship Sar Studies of 9 4 Hydroxybutyl 1h Purin 6 9h One Derivatives

Systemic Analysis of Structural Modifications and Biological Activity

The biological activity of 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one and its derivatives is intricately linked to their molecular architecture. Even minor alterations to the purine (B94841) core or the N9-substituent can lead to significant changes in their therapeutic efficacy. The primary mechanism of action for many of these acyclic nucleoside analogs involves their interaction with viral enzymes, particularly thymidine (B127349) kinases, which are crucial for viral replication.

Derivatives of this compound have demonstrated a spectrum of biological activities, most notably as antiviral agents. Their ability to be recognized and phosphorylated by viral thymidine kinases is a critical step. This phosphorylation converts the nucleoside analog into its active triphosphate form, which can then inhibit viral DNA polymerase, thereby halting viral replication. The efficiency of this initial phosphorylation step is a key determinant of the compound's antiviral potency.

Influence of the N9-Hydroxybutyl Chain Length and Functionalization

The N9-substituent plays a pivotal role in the molecule's interaction with target enzymes. The length and functionalization of the hydroxyalkyl chain at the N9 position have been shown to be critical for biological activity.

Studies on a series of 9-alkylguanines have indicated that an alkyl chain length of four to six carbons is optimal for antiviral activity in certain models. nih.gov This suggests that the butyl group in this compound is well-suited for binding to the active site of target enzymes.

Further functionalization of the butyl chain can also modulate activity. For instance, the introduction of additional hydroxyl groups can impact the compound's solubility and its interaction with the enzyme's active site. While this compound itself shows antiherpetic activity, related compounds with further hydroxylation on the side chain have also been investigated to understand the impact of such modifications.

The table below summarizes the relative antiherpetic activities of this compound and a related phosphonomethoxy derivative, illustrating the impact of side-chain functionalization.

| Compound Name | N9-Substituent Functionalization | Relative Antiherpetic Activity |

| This compound | Hydroxybutyl | Active |

| (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine | Hydroxy-phosphonomethoxybutyl | Potent against HCMV |

Data derived from studies on the antiviral activity of guanine (B1146940) analogs. nih.gov

Role of Substituents on Purine Ring System (e.g., C2, C6, C8)

Modifications to the purine ring itself offer another avenue to refine the biological activity of this compound derivatives.

C2 Position: The 2-amino group of the guanine base is a key site for interaction with target enzymes. Substitution at this position can significantly alter binding affinity and activity. For example, the introduction of a phenyl group at the N2 position of 9-(4-hydroxybutyl)guanine (B601343) results in a potent inhibitor of herpes simplex virus (HSV) thymidine kinase. nih.govnih.govdrugbank.com This modification, however, can shift the compound's primary role from a direct antiviral to a viral enzyme inhibitor that can suppress viral reactivation. nih.gov Analogs with alkyl, aryl, amino, methoxy, and hydroxy substituents on the 2-amino group have been synthesized, with 2-N-hydroxyguanines showing notable antiherpes virus activity. rsc.org

C6 Position: The 6-oxo group is another critical feature of the guanine base. Its ability to participate in hydrogen bonding is essential for the correct recognition and binding of the nucleoside analog by target enzymes. Modifications at this position, such as replacement with a thio group or other functionalities, can provide insights into the binding requirements of the active site.

C8 Position: Substitution at the C8 position of the purine ring has also been explored to enhance antiviral activity. However, studies on 9-alkylguanines have generally shown that substitution at the 8-position does not significantly improve activity, with some exceptions. nih.gov

The following table provides examples of how substitutions on the purine ring of 9-(hydroxyalkyl)guanines can influence their biological role.

| Compound Name | Purine Ring Substitution | Primary Biological Effect |

| This compound | Unsubstituted | Antiviral |

| 9-(4-Hydroxybutyl)-N2-phenylguanine | N2-phenyl | Potent inhibitor of viral thymidine kinase |

| 2-N-Hydroxy-9-(hydroxyalkyl)guanines | N2-hydroxy | Potent antiherpes virus activity |

| 8-Substituted-9-alkylguanines | 8-Alkyl/Oxo | Generally no significant enhancement of antiviral activity |

Data compiled from various studies on substituted guanine analogs. nih.govnih.govrsc.org

Conformational Flexibility and Receptor Binding Affinity

The three-dimensional structure and conformational flexibility of this compound derivatives are crucial for their interaction with the binding sites of target enzymes. The acyclic nature of the N9-substituent allows for a greater degree of conformational freedom compared to traditional nucleosides with a rigid ribose or deoxyribose sugar.

X-ray crystallography studies of 9-(4-Hydroxybutyl)guanine have revealed that the hydroxybutyl side chain adopts a fully extended conformation and is nearly perpendicular to the guanine base. This specific conformation is likely important for its recognition and binding by viral thymidine kinase.

The binding affinity of these derivatives to their target enzymes is a direct measure of their potential efficacy. For instance, N2-phenyl-9-(4-hydroxybutyl)guanine has been shown to be an excellent substrate for Herpes Simplex Virus Thymidine Kinase (HSV TK), indicating a high binding affinity for the enzyme's active site. nih.govjmolbiochem.com Molecular modeling and X-ray crystallography of related analogs in complex with HSV TK have provided valuable insights into the specific interactions that govern binding, such as hydrogen bonds and hydrophobic interactions. rcsb.org The ability of the flexible side chain to adopt an optimal conformation within the enzyme's active site is a key factor in achieving high binding affinity and subsequent biological activity.

Development of Predictive Models for Biological Activity

The wealth of data generated from SAR studies on this compound and its analogs has paved the way for the development of predictive models for their biological activity. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity.

For anti-herpetic guanine derivatives, QSAR models have been developed to predict their inhibitory activity against viral thymidine kinase. nih.gov These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. By analyzing these descriptors in relation to the observed biological activity, a mathematical equation can be derived to predict the activity of new, untested compounds.

The development of robust QSAR models for this compound derivatives can significantly accelerate the drug discovery process. These models can be used to:

Predict the antiviral activity of novel derivatives before their synthesis.

Identify the most important structural features for optimal activity.

Guide the design of new compounds with improved therapeutic profiles.

The general approach to developing a QSAR model for this class of compounds would involve:

Compiling a dataset of 9-(4-hydroxybutyl)guanine derivatives with their experimentally determined biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Validating the model using internal and external test sets to ensure its predictive power.

Such predictive models are invaluable tools in modern medicinal chemistry, enabling a more rational and efficient approach to the design of new therapeutic agents based on the this compound scaffold.

Pre Clinical Biological Evaluation and Potential Research Applications of 9 4 Hydroxybutyl 1h Purin 6 9h One Analogs

In Vitro Efficacy in Cellular Models

Antimicrobial Activity Studies

The investigation of purine (B94841) analogs has extended to their potential as antimicrobial agents. While research specifically on 9-(4-hydroxybutyl)-1H-purin-6(9H)-one analogs is limited, studies on related structures provide a basis for future exploration. For instance, derivatives of 2-amino-9-((2-hydroxy ethoxy) methyl)-1H-purin-6(9H)-one, related to the antiviral drug valacyclovir, have been assessed for their antimicrobial properties. These guanine (B1146940) derivatives exhibited varied responses against both gram-positive and gram-negative bacterial cultures, indicating that the purine core can be a framework for developing new antibacterial compounds. nih.gov Further research into other classes of nitrogen-containing heterocyclic compounds, such as pyrazoles, has shown activity against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii, with some analogs demonstrating minimum inhibitory concentrations (MIC) between 512 µg/mL and 1,024 µg/mL. nih.gov These findings suggest that a systematic investigation into the antimicrobial spectrum of this compound analogs is a worthwhile endeavor.

Antiviral Activity Studies

The most established application of acyclic purine analogs is in antiviral therapy. Research has identified potent anti-herpesvirus activity in guanosine (B1672433) analogs that are structurally similar to this compound. A key analog, 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, demonstrated high activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) in cell cultures. nih.gov In some cellular assays, its potency was greater than the established antiviral drug acyclovir, without evidence of cellular toxicity. nih.gov The mechanism for these guanosine analogs involves a high affinity for the viral thymidine (B127349) kinase (TK) and subsequent inhibition of viral DNA synthesis in infected cells. nih.gov The inhibitory effects are often dependent on the specific virus strain and the type of host cell used in the assay. nih.gov

Another related compound, Penciclovir (B1679225), which is 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, also shows in vitro inhibitory effects on HSV-1, HSV-2, and Varicella-zoster virus (VZV) that are comparable to acyclovir. nih.gov The antiviral potential of this class of compounds is significant, with research demonstrating that even new carbocyclic guanosine analogs are particularly active against viruses that encode a specific thymidine kinase. researchgate.net

Anticancer Activity in Cell Lines (e.g., leukemic, glioblastoma, melanoma)

Purine analogs are a vital component of modern cancer chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis and induce cell death. southwales.ac.uk A wide range of 6,9-disubstituted purine analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Studies on novel 6,9-disubstituted purine analogs revealed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. acs.org For example, certain analogs with a 4-substituted piperazine (B1678402) at the C-6 position and a substituted benzyl (B1604629) at the N-9 position showed potent activity. Two compounds in this series, a 6-(4-(4-trifluoromethylphenyl)piperazine) analog and a 6-(4-(3,4-dichlorophenyl)piperazine) analog, exhibited IC₅₀ values between 0.08 and 0.13 µM in Huh7 cells, which was comparable to the chemotherapy agent camptothecin (B557342) and superior to 5-Fluorouracil, cladribine, and fludarabine. acs.org

Further research into 6,8,9-trisubstituted purine derivatives also showed significant cytotoxic activity. nih.govnih.gov Analogs featuring a cyclopentyl group at N-9 and a substituted phenyl piperazine at C-6 demonstrated efficacy against Huh7, HCT116, and MCF7 cells, in some cases surpassing the activity of the clinically used drugs 5-Fluorouracil and Fludarabine. nih.govnih.gov Other research on phosphonylated acyclic guanosine analogues found that while they were devoid of antiviral activity, some derivatives showed inhibitory effects against murine leukemia (L1210) and human T-lymphocyte (CEM) cell lines, with IC₅₀ values in the range of 15–30 µM. mdpi.com

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 6-(4-(4-trifluoromethylphenyl)piperazinyl)-9-(4-methylbenzyl)purine | Huh7 (Liver) | 0.08 µM | acs.org |

| 6-(4-(3,4-dichlorophenyl)piperazinyl)-9-(4-methoxybenzyl)purine | Huh7 (Liver) | 0.13 µM | acs.org |

| 6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine | Huh7 (Liver) | >10 µM | nih.govnih.gov |

| 6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine | HCT116 (Colon) | 8.8 µM | nih.govnih.gov |

| {4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonate | L1210 (Leukemia) | 15-30 µM | mdpi.com |

| {4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonate | CEM (Leukemia) | 15-30 µM | mdpi.com |

This table is interactive. Users can sort and filter the data.

Anti-inflammatory Effects on Endothelial Cell Activation

Chronic inflammation is a key factor in many diseases, and the vascular endothelium plays a crucial role in mediating inflammatory responses. The activation of endothelial cells by stimuli like lipopolysaccharide (LPS) leads to the upregulation of cell adhesion molecules (CAMs) and the recruitment of leukocytes, fundamental steps in the inflammatory process. scilit.com Research into purine-like compounds and other derivatives has uncovered significant anti-inflammatory potential.

For example, purpurogallin, a benzocycloheptene (B12447271) derivative, has been shown to inhibit multiple stages of LPS-mediated inflammation in human umbilical vein endothelial cells (HUVECs). aacrjournals.orgscilit.com It effectively suppresses the expression of CAMs such as VCAM-1, ICAM-1, and E-selectin at both the protein and mRNA levels. scilit.comscilit.com This inhibition, in turn, reduces the adhesion and migration of monocytes across the endothelial layer. aacrjournals.orgscilit.com Mechanistically, these effects are linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. aacrjournals.org Similarly, other synthetic derivatives, such as the hydroxytyrosol (B1673988) alkyl ether HT-C6, also reduce the TNF-α-induced expression of key adhesion molecules and chemokines in HUVECs, impairing the inflammatory response by blocking the NF-κB pathway. asianjpr.com These findings highlight a promising avenue for investigating this compound analogs as potential modulators of endothelial cell activation and inflammation.

Antioxidant Potential

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous disease states. nih.gov Compounds with antioxidant capabilities can mitigate this damage. The potential antioxidant activity of purine analogs has been explored through various assays. Derivatives of valacyclovir, which are guanine nucleoside analogs, have been evaluated for their ability to scavenge free radicals. nih.gov In these studies, specific analogs demonstrated significant DPPH radical scavenging and hydroxyl radical scavenging activity, indicating a capacity to neutralize harmful ROS. nih.gov The antioxidant potential often varies based on the specific substitutions on the purine ring and its side chains. While direct data on this compound analogs is not available, the established antioxidant activity of related purine structures provides a strong rationale for their evaluation in this context. nih.gov

In Vivo Studies in Relevant Animal Models (Non-Clinical)

Pre-clinical in vivo studies using animal models are a mandatory step in drug discovery, providing critical information on a compound's efficacy and pharmacokinetics that cannot be replicated by in vitro assays alone. For purine analogs, various animal models have been employed to validate their therapeutic potential.

In the realm of antiviral research, acyclic guanosine analogs have been tested in mouse and guinea pig models of herpes simplex virus (HSV) infection. nih.gov A study evaluating 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG), a close analog of the subject compound, found it demonstrated efficacy in systemic HSV-1 infections in mice, with activity comparable to the related drug buciclovir. nih.gov When applied topically, this analog also showed a positive effect against cutaneous HSV-1 infection in guinea pigs. nih.gov The efficacy in these models was partly correlated with the pharmacokinetic properties of the drugs, where analogs with lower clearance rates and longer half-lives in mouse plasma showed better in vivo activity. nih.gov

For anticancer applications, in vivo mouse models are essential for evaluating tumor growth inhibition. Studies of 9-(arenethenyl)purine analogs, which act as dual Src/Abl kinase inhibitors, have demonstrated in vivo efficacy. acs.org In a mouse model where animals were injected with Ba/F3 cells expressing the Bcr-Abl oncoprotein (a driver of some leukemias), oral administration of an inhibitor from this class led to a significant increase in survival compared to the control group. acs.org Another strategy involves using E. coli purine nucleoside phosphorylase (PNP) in combination with purine nucleoside prodrugs, which has been validated in numerous human tumor xenograft models, including lung, liver, and pancreatic cancers, often resulting in complete tumor regressions. nih.gov

The anti-inflammatory potential of purine derivatives has also been confirmed in animal models. A novel 9-cinnamyl-9H-purine derivative was tested in a mouse model of atopic dermatitis. The compound was found to reduce ear edema and inflammation, demonstrating a tangible therapeutic effect in a living system. Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications. nih.gov

Proof-of-Concept Studies in Disease Models (e.g., neuroblastoma, glioblastoma)

There is no publicly available research detailing proof-of-concept studies of this compound or its analogs in either neuroblastoma or glioblastoma cell lines or patient-derived models. General studies on other substituted purine analogs have demonstrated cytotoxic activity against various cancer cell lines, but these findings are not directly transferable to the specific compound or the specific cancer types of interest. nih.govnih.gov Research on N-(9H-purin-6-yl) benzamide (B126) derivatives has shown some activity in other cancer cell models, but not specifically neuroblastoma or glioblastoma. nih.gov

Modulation of Disease Progression in Animal Models

Consistent with the lack of in vitro data, there are no published studies on the use of this compound or its analogs in animal models of neuroblastoma or glioblastoma. Such studies are essential for understanding the in vivo efficacy, pharmacokinetics, and potential for disease modulation. The development of robust preclinical models for neuroblastoma is an ongoing area of research, highlighting the challenges in translating in vitro findings to in vivo systems. nih.gov Similarly, while various analogs of other parent compounds have been tested in animal models for different conditions, including ischemic stroke, this information does not pertain to the specified purine compound and its potential role in cancer. mdpi.com

Development as Biochemical Probes and Research Tools

The utility of a compound as a biochemical probe is dependent on its ability to specifically interact with a biological target, thereby enabling the study of that target's function. The development of such tools is a critical aspect of medicinal chemistry and chemical biology. nih.gov

Ligands for Target Validation

There is no information available on the use of this compound as a ligand for target validation. The process of target validation involves using a small molecule to confirm that modulating a specific biological target has a therapeutic effect in a disease model. nih.gov Without identified targets for this compound, its application as a validation tool remains unexplored.

Tools for Pathway Elucidation

Similarly, the application of this compound or its analogs in pathway elucidation has not been reported. Understanding how a compound affects cellular signaling pathways is crucial for its development as a therapeutic agent or a research tool. While analogs of the related molecule curcumin (B1669340) have been studied for their effects on various pathways in glioblastoma, this provides no direct insight into the activity of the purine compound of interest. nih.gov

Analytical Methodologies for Research Characterization of 9 4 Hydroxybutyl 1h Purin 6 9h One and Its Analogs

Spectroscopic Techniques for Comprehensive Structural Elucidation.organicchemistrydata.orgnih.govnist.govacs.orghmdb.ca

Spectroscopy is the cornerstone for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for characterizing 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, COSY) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: This technique identifies the different chemical environments of protons. The spectrum of this compound would show distinct signals for the aromatic protons on the purine (B94841) ring (H-2 and H-8) and the aliphatic protons of the 4-hydroxybutyl chain. The chemical shifts (δ) are influenced by adjacent functional groups. For instance, the protons closest to the purine nitrogen (N-9) and the terminal hydroxyl group will be shifted downfield.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. The purine core exhibits characteristic signals for its five carbons, including the carbonyl carbon (C-6), which appears significantly downfield. bmrb.io The four carbons of the butyl chain will also have distinct resonances.

2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships, which is crucial for assigning the protons along the contiguous butyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon by linking it to its attached proton(s). bmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N9-Substituted Hypoxanthine (B114508) Analogs (Data is representative and based on values for hypoxanthine and its N-alkylated analogs in DMSO-d₆). bmrb.ioresearchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~8.10 (s) | C-2: ~148.0 |

| H-8 | ~8.25 (s) | C-8: ~140.0 |

| N-CH₂- | ~4.15 (t) | C-4: ~145.5 |

| -CH₂- | ~1.80 (m) | C-5: ~124.0 |

| -CH₂- | ~1.50 (m) | C-6: ~157.0 |

| -CH₂-OH | ~3.45 (t) | N-C H₂-: ~43.0 |

| -OH | ~4.60 (t) | -C H₂-: ~29.0 |

| NH | ~12.35 (br s) | -C H₂-: ~26.0 |

| -C H₂-OH: ~60.5 |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LC-MS), it also serves as a tool for assessing purity and analyzing complex mixtures.

Mass Spectrometry (MS): For this compound, electrospray ionization (ESI) is a common method. It would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique first separates the compound from any impurities or byproducts using HPLC. researchgate.net The separated components are then directly introduced into the mass spectrometer for analysis. This is invaluable for monitoring reaction progress and confirming the purity of the final product.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound (Frequencies are based on data for hypoxanthine and related structures). researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3400 - 3200 |

| N-H (lactam) | Stretching, broad | 3200 - 3000 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2950 - 2850 |

| C=O (lactam) | Stretching | 1700 - 1650 |

| C=N, C=C (ring) | Stretching | 1600 - 1450 |

| C-O (alcohol) | Stretching | 1260 - 1050 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated systems like the purine ring. The position of the maximum absorbance (λmax) is characteristic of the chromophore. Studies on purine analogs show that alkylation at the N-9 position causes a predictable bathochromic (red) shift in the UV spectrum compared to the parent hypoxanthine. researchgate.net The spectrum is also sensitive to pH. researchgate.net

X-ray Diffraction for Conclusive Solid-State Structural Assignment.hmdb.ca

Table 3: Expected Crystal Structure Parameters based on Hypoxanthine Analogs . nih.govacs.org

| Parameter | Expected Finding |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Key Interactions | Planar purine rings engaging in π–π stacking. nih.gov |

| Hydrogen bonding network involving N1-H···O=C6, N7···H-O(butyl), and O(butyl)-H···O=C6. | |

| Conformation | Planarity of the purine ring; conformation of the flexible hydroxybutyl side chain. |

Chromatographic Techniques for Purity Assessment and Isolation.nih.govacs.orgnih.gov

Chromatography is essential for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Due to the polarity of the hydroxyl group and the purine core, reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis. teledynelabs.comresearchgate.net A C18 column is typically used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector set to the λmax of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. teledynelabs.com

Column Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is a standard method. Given the compound's polarity, a mobile phase system such as dichloromethane/methanol would likely be employed to isolate the product from starting materials and byproducts. teledynelabs.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives due to its high resolution, sensitivity, and quantitative accuracy. biotecha.ltcreative-proteomics.com It is particularly well-suited for separating the target compound from its precursors, metabolites, and other related impurities. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. nih.gov In this method, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture.

Stationary Phases: The analysis typically utilizes columns packed with silica particles that have been chemically modified with alkyl chains, most commonly C18 (octadecylsilane). lcms.cz These columns can feature fully-porous particles or solid-core particles, the latter of which can provide higher efficiency and faster separations at lower backpressures. lcms.cz For the analysis of phosphorylated purine analogs, specialized metal-free columns may be employed to prevent undesirable interactions between the phosphate (B84403) groups and residual metals in the system, which can cause peak tailing and reduced sensitivity. creative-proteomics.com

Mobile Phases: The mobile phase generally consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. lcms.czsielc.com Additives like formic acid or trifluoroacetic acid are often included in the aqueous component to control the pH, which ensures consistent ionization of the purine ring and improves chromatographic peak shape. lcms.cz

Detection: Due to the presence of the purine ring system, which is a strong chromophore, UV detection is a simple and robust method, often set at or near 254 nm. nih.govlcms.cz For greater sensitivity and selectivity, especially in complex biological matrices like plasma or urine, HPLC systems are frequently coupled with a mass spectrometer (LC-MS). creative-proteomics.com This provides mass-to-charge ratio data, confirming the molecular weight of the analyte and its fragments, thereby increasing confidence in its identification. creative-proteomics.com In some applications, fluorescence detection may be used, sometimes requiring post-column derivatization to attach a fluorescent tag to the analyte, which can lower detection limits by several orders of magnitude. psu.edu

Sample Preparation: Prior to analysis, particularly for samples from biological sources, a sample cleanup step is often required. Solid-Phase Extraction (SPE) using cation-exchange cartridges is an effective method to isolate the purine analogs from interfering matrix components. nih.gov

The following table summarizes typical conditions used in the HPLC analysis of purine analogs.

| Parameter | Typical Conditions | Source(s) |

| Chromatography Mode | Reversed-Phase (RP) | nih.govsielc.com |

| Stationary Phase/Column | C18 (silica-based), 1.6-5 µm particle size | lcms.czhplc.eu |

| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid or other buffer | lcms.czsielc.com |

| Detection | UV (254 nm), Mass Spectrometry (MS), Fluorescence | creative-proteomics.comnih.govpsu.edu |

| Internal Standard | A close structural analog | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the qualitative analysis of this compound. It is widely employed to monitor the progress of chemical reactions, identify fractions from column chromatography, and provide a preliminary assessment of a sample's purity and composition. researchgate.netchemistryhall.com

Principle and Stationary Phase: TLC separates compounds based on their differential partitioning between a planar stationary phase and a liquid mobile phase. For purine analogs, the stationary phase is typically a thin layer of silica gel coated onto a backing of glass, aluminum, or plastic. researchgate.net The silica gel is often impregnated with a fluorescent indicator (e.g., F254) that allows for visualization of UV-active compounds. researchgate.net

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. A wide range of solvent systems can be used, and the optimal system depends on the polarity of the specific analogs being analyzed. For general purposes, mixtures of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) are common. youtube.com For separating complex mixtures of purines, nucleosides, and nucleotides, more complex multi-component solvent systems are utilized. researchgate.net

Visualization: After the mobile phase has moved up the plate (development), the separated compounds appear as spots. Visualization can be achieved through several methods:

UV Light: Compounds containing a purine ring can be visualized directly under a UV lamp (254 nm), where they appear as dark spots against the fluorescent green background of the plate. researchgate.net

Chemical Stains: If compounds are not UV-active or if different functional groups need to be identified, the plate can be dipped in or sprayed with a chemical stain followed by heating. chemistryhall.com Common stains include potassium permanganate (B83412) (KMnO₄), which reacts with oxidizable functional groups like alcohols, and phosphomolybdic acid (PMA), which is a general-purpose stain for most organic compounds. chemistryhall.comyoutube.com

The table below outlines common TLC systems for the analysis of purine derivatives.

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel 60 F254 | researchgate.net |

| Mobile Phase A (General) | Hexane/Ethyl Acetate mixtures (e.g., 7:3) | chemistryhall.comyoutube.com |

| Mobile Phase B (Polar Analogs) | Isobutanol/Isoamyl alcohol/2-Ethoxyethanol/Ammonia/H₂O | researchgate.net |

| Visualization 1 (Non-destructive) | UV light at 254 nm | researchgate.net |

| Visualization 2 (Destructive) | Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain | chemistryhall.comyoutube.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive but definitive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of this compound. Its primary purpose in a research context is to confirm the empirical formula of a newly synthesized compound, which in turn supports the confirmation of its molecular formula and provides a crucial measure of its absolute purity.

The procedure involves the complete combustion of a precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂)—are separated and quantified by a detector. From the measured amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated.

These experimentally determined values are then compared to the theoretical percentages calculated from the compound's molecular formula. For a sample to be considered pure and to have the correct composition, the experimental values must match the theoretical values within a narrow margin of error, typically accepted as ±0.4%.

The table below shows the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 51.91% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 26.91% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.37% |

| Total | C₉H₁₂N₄O₂ | - | - | 208.221 | 100.00% |

Future Research Directions and Unexplored Avenues for 9 4 Hydroxybutyl 1h Purin 6 9h One

Identification of Novel Molecular Targets and Pathways

A primary avenue for future research lies in the comprehensive identification of all molecular targets and biological pathways modulated by 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one. Purine (B94841) analogues are recognized for their capacity to interact with a wide array of biological molecules due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). nih.govresearchgate.net This class of compounds, including mercaptopurine and thioguanine, often functions as antimetabolites, interfering with DNA and RNA synthesis. nih.govwikipedia.org

Initial investigations may have pinpointed primary targets, but the full spectrum of its interactions likely remains uncharted. Advanced screening technologies, such as high-throughput screening against diverse enzyme and receptor panels, could reveal unexpected affinities. For instance, purine-binding riboswitches, which are regulatory components of bacterial mRNA, present a potential class of targets for purine analogues, suggesting an avenue for developing novel antimicrobial agents. researchgate.net

Furthermore, exploring its effects on pathways beyond its currently understood mechanism of action is crucial. Techniques like chemical proteomics and affinity chromatography-mass spectrometry can be employed to "fish" for binding partners within a complex cellular lysate, providing an unbiased view of its interactome. Unraveling these novel targets and pathways will not only deepen our understanding of the compound's biological activity but could also uncover new therapeutic possibilities for a range of diseases.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity

The principle of rational drug design, which leverages knowledge of a biological target's three-dimensional structure, offers a powerful strategy for creating next-generation derivatives of this compound with superior properties. researchgate.netnih.gov The goal is to enhance selectivity towards a specific target, thereby increasing efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the compound's chemical structure and assessing the impact on its biological activity. researchgate.netcuny.edunih.gov

For purine analogues, SAR studies have demonstrated that substitutions at various positions on the purine ring can dramatically alter their biological profiles. nih.govnih.govnih.gov For example, research on other purine derivatives has shown that thioether-linked derivatives can be superior to their oxygen and nitrogen isosteres in terms of activity. researchgate.net By creating a library of analogues with modifications to the 4-hydroxybutyl side chain or the purine core, researchers can identify key structural features that govern target binding and selectivity. Computational modeling and molecular docking can simulate how these new derivatives interact with target proteins, predicting their binding affinity and orientation, thus prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is essential for developing compounds with a refined and highly specific mechanism of action.

Table 1: Key Considerations for Rational Derivative Design

| Structural Position | Potential Modification | Desired Outcome | Relevant Research Insight |

| Purine Core (C2, C6, C8) | Introduction of different functional groups (e.g., arylpiperidine) | Enhanced potency and selectivity | Studies on 2,6,9-trisubstituted purines suggest such moieties are crucial for certain biological activities. nih.gov |

| N9-Side Chain | Varying the length and functional groups of the butyl chain | Improved binding affinity and pharmacokinetic properties | SAR studies on harmine (B1663883) analogs show that modifications at similar positions significantly impact kinase inhibition. nih.gov |

| Isosteric Replacement | Replacing oxygen or nitrogen atoms with sulfur | Altered electronic properties and potential for improved activity | Research on 6-substituted purines indicates thioether-linked derivatives can have superior inotropic activity. researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single chemical entity is designed to interact with multiple targets simultaneously. nih.gov This approach is particularly promising for complex, multifactorial diseases where hitting a single target may be insufficient. nih.govnih.gov Given that purine analogues can interact with numerous cellular components, this compound is a prime candidate for investigation as a multi-target-directed ligand (MTDL). nih.govnih.gov

Future research should explore whether the compound's known effects can be synergistically enhanced by intentionally targeting additional, related pathways. For example, in the context of cancer, a compound that not only inhibits DNA synthesis but also modulates a key signaling kinase could be more effective than a highly selective inhibitor of either target alone. Designing MTDLs can lead to a more predictable pharmacokinetic profile compared to administering multiple drugs and can improve patient compliance. nih.govnih.gov This strategy involves identifying a set of desirable targets and then rationally designing or screening for a single molecule that can modulate them all effectively.

Integration with Systems Biology and Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of the cellular impact of this compound, future research must integrate systems biology and multi-omics approaches. nih.gov Instead of studying the compound's effect on a single molecule or pathway in isolation, these methods allow for the simultaneous analysis of its influence across the entire genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). nih.govnih.gov

For example, treating cells with the compound and subsequently performing RNA-sequencing could reveal widespread changes in gene expression, highlighting entire pathways that are perturbed. nih.gov Proteomic analysis could then identify corresponding changes in protein levels and post-translational modifications, while metabolomics could uncover shifts in cellular metabolism. nih.gov Integrating these vast datasets can reveal complex, interconnected networks of interactions that would be missed by traditional, more focused analyses. nih.gov This comprehensive view is essential for understanding the full scope of the compound's biological activity, identifying biomarkers of its effect, and predicting potential off-target liabilities.

Green Chemistry Approaches in Synthesis

The chemical synthesis of purine derivatives can be a multi-step process involving hazardous reagents and solvents. google.com A crucial area for future research is the development of more environmentally friendly, or "green," synthesis methods for this compound. The principles of green chemistry aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

Future synthetic research could focus on:

One-Pot Reactions: Developing synthetic routes where multiple reaction steps are carried out in the same vessel, which can reduce the need for purification of intermediates and minimize solvent waste. rsc.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Utilizing highly efficient and reusable catalysts to drive reactions, reducing the need for stoichiometric reagents that generate more waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Recent advances in the synthesis of other heterocyclic compounds have demonstrated the feasibility of these approaches, such as using one-pot, three-component reactions under green conditions to produce purine analogues. rsc.org Applying these principles to the synthesis of this compound would not only make its production more sustainable but could also lead to more efficient and cost-effective manufacturing processes for research purposes.

Development of Advanced Delivery Systems for Research Applications

The effectiveness of this compound in a research setting can be significantly influenced by its delivery to the target cells or tissues. Many potentially active compounds are limited by poor solubility, instability, or inability to cross cellular membranes. nih.gov Advanced drug delivery systems offer a solution to these challenges, and their application to this compound is a key area for future exploration. nih.govnih.gov

Liposomes and polymeric nanoparticles are two of the most promising platforms. nih.govresearchgate.netmdpi.com These nanocarriers can encapsulate the compound, protecting it from degradation and improving its solubility. nih.gov The surface of these nanoparticles can also be modified with specific ligands (e.g., antibodies or peptides) to target them to specific cell types, thereby increasing local concentration and reducing systemic exposure. nih.gov

Table 2: Potential Advanced Delivery Systems

| Delivery System | Description | Potential Advantages for Research | Relevant Research Insight |

| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds. nih.gov | Enhanced stability, ability to fuse with cell membranes for direct cytoplasmic delivery. | Liposome-like nanostructures are being developed to improve therapeutic efficacy. nih.govyoutube.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers like PLGA, which can encapsulate or adsorb the compound. nih.gov | Controlled and sustained release of the compound over time, protecting it from degradation. | PLGA nanoparticles have been successfully used as carriers for other purine analogues like 6-mercaptopurine. nih.gov |

| Lipid-Polymer Hybrids | Nanoparticles with a polymeric core and a lipid shell, combining the advantages of both systems. nih.gov | High structural stability, controlled release kinetics, and good biocompatibility. | This hybrid design offers better control over mechanical stability and drug release compared to conventional liposomes. nih.gov |

By developing and optimizing these delivery systems for this compound, researchers can ensure more reliable and reproducible results in preclinical studies, paving the way for a more accurate assessment of its biological potential.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized purine derivatives. For example:

- Step 1 : Nucleophilic substitution reactions using hydroxybutyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-hydroxybutyl group to the purine scaffold .

- Step 2 : Deprotection and purification via silica gel chromatography, followed by structural validation using ¹H NMR, ¹³C NMR, and HRMS to confirm regioselectivity and purity .

- Critical Note : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For instance, anhydrous DMF under argon prevents side reactions .

Q. What safety protocols are essential when handling this compound?

- Hazard Classification : The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Mitigation : Use PPE (gloves, lab coat, goggles), work in a fume hood, and adhere to waste disposal guidelines for halogenated solvents .

Q. How is the compound’s purity assessed, and what analytical methods are recommended?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorbance).

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify hydroxyl and carbonyl functionalities .

- Mass Spectrometry : HRMS for exact mass determination (e.g., m/z 225.20 for the parent ion) .

Advanced Research Questions

Q. How can structural modifications enhance the antiviral activity of this compound?

- Rational Design : Replace the 4-hydroxybutyl group with fluorinated or phosphorylated moieties to improve bioavailability. For example, 2-Amino-9-(4-fluoro-3-(hydroxymethyl)butyl)-1H-purin-6(9H)-one shows enhanced cellular uptake due to fluorine’s electronegativity .

- Docking Studies : Use molecular dynamics simulations to optimize interactions with viral helicase domains. A template molecule with a tetrahydrofuran moiety achieved a docking score of −9.2 kcal/mol in SARS-CoV-2 helicase inhibition .

Q. How can contradictions in docking vs. experimental inhibition data be resolved?

- Case Study : A compound with high docking scores but low antiviral efficacy may suffer from poor pharmacokinetics. Address this by:

Q. What mechanistic insights explain the compound’s activity in enzymatic assays?

- Kinetic Analysis : Michaelis-Menten plots (1/kobs vs. 1/[substrate]) reveal competitive inhibition. For example, this compound showed Ki = 2.3 µM against xanthine oxidase, suggesting tight binding to the molybdenum-sulfide active site .

- LC-ESI-MS Evidence : Detection of intermediates (e.g., m/z 159 for formylmethyl esters) confirms a radical-mediated oxidation mechanism .

Q. How does this compound compare to analogs like acyclovir in antiviral potency?

-

Structure-Activity Relationship (SAR) :

Compound EC₅₀ (Herpes Simplex Virus) Key Feature Acyclovir 0.2 µM Hydroxyethoxy side chain 9-(4-Hydroxybutyl) derivative 1.8 µM Extended hydroxybutyl moiety -

Mechanistic Divergence : Acyclovir’s triphosphate form inhibits DNA polymerase, while the hydroxybutyl analog may target helicase .

Methodological Guidelines